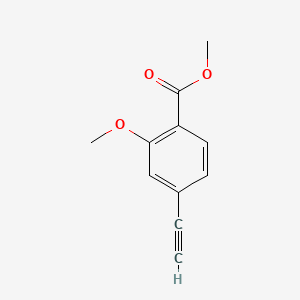
Methyl4-ethynyl-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethynyl-2-methoxybenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, featuring an ethynyl group at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethynyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-iodo-2-methoxybenzoic acid is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The resulting intermediate is then deprotected to yield the target compound .
Industrial Production Methods
Industrial production of methyl 4-ethynyl-2-methoxybenzoate typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) in an acidic medium.
Reduction: Hydrogen gas (H) with a palladium catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-carboxy-2-methoxybenzoic acid.
Reduction: Methyl 4-ethyl-2-methoxybenzoate.
Substitution: Methyl 4-ethynyl-2-hydroxybenzoate.
Scientific Research Applications
Methyl 4-ethynyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-2-methoxybenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-ethynylbenzoate
- Methyl 2-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
Uniqueness
Methyl 4-ethynyl-2-methoxybenzoate is unique due to the presence of both an ethynyl and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Methyl 4-ethynyl-2-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
Methyl 4-ethynyl-2-methoxybenzoate possesses a molecular formula of C11H10O3 and a molecular weight of approximately 194.2 g/mol. Its structure includes a methoxy group at the second position and an ethynyl group at the fourth position of the benzene ring. These functional groups contribute to its reactivity and biological activity, making it a subject of interest in various fields, particularly in organic synthesis and medicinal chemistry .
Mechanisms of Biological Activity
Research indicates that methyl 4-ethynyl-2-methoxybenzoate exhibits significant biological activities, particularly in the context of anti-inflammatory effects. The compound's mechanism of action is primarily linked to its ability to modulate enzyme activity, particularly cyclooxygenase (COX) enzymes involved in inflammatory pathways .
Interaction with Biological Targets
The ethynyl group can participate in various chemical reactions, forming covalent bonds with target molecules, while the methoxy group influences solubility and reactivity. Studies suggest that derivatives of methoxybenzoates may exhibit antifeedant properties against herbivores, indicating potential agricultural applications as well .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the unique properties of methyl 4-ethynyl-2-methoxybenzoate, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-methoxybenzoate | Methoxy group at position 4 | Commonly used as a precursor in organic synthesis |
| Methyl 3-ethynyl-4-methoxybenzoate | Ethynyl group at position 3 | Different reactivity due to ethynyl positioning |
| Methyl 2-hydroxy-4-methoxybenzoate | Hydroxy group at position 2 | Exhibits different biological activities |
| Methyl 4-amino-2-methoxybenzoate | Amino group at position 4 | Known for anti-inflammatory properties |
This comparison highlights how variations in substituent positioning and functional groups can significantly influence the chemical behavior and biological activities of these compounds.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-ethynyl-2-methoxybenzoate |
InChI |
InChI=1S/C11H10O3/c1-4-8-5-6-9(11(12)14-3)10(7-8)13-2/h1,5-7H,2-3H3 |
InChI Key |
BOXIXCGXSVYZHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















